![molecular formula C17H16O2 B12551480 1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 192387-11-4](/img/structure/B12551480.png)
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one is an organic compound with the molecular formula C17H16O2 It is a derivative of phenylpropene and is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to a phenyl ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylprop-2-en-1-ol with 2-hydroxyacetophenone under acidic conditions. The reaction typically proceeds via an etherification mechanism, where the hydroxyl group of 3-phenylprop-2-en-1-ol reacts with the phenolic hydroxyl group of 2-hydroxyacetophenone to form the desired ether linkage .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted phenylpropene derivatives
Applications De Recherche Scientifique
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s anti-inflammatory effects could be linked to its modulation of inflammatory signaling pathways, such as the NF-κB pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-en-1-ol: A precursor in the synthesis of 1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one, known for its pleasant aroma and use in fragrances.
2-Hydroxyacetophenone: Another precursor, commonly used in organic synthesis and as a flavoring agent.
1-Phenylprop-2-en-1-one: A structurally similar compound with different functional groups, used in the synthesis of various organic compounds.
Uniqueness
This compound stands out due to its unique ether linkage between the phenylpropene and phenyl ethanone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
192387-11-4 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1-[2-(3-phenylprop-2-enoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H16O2/c1-14(18)16-11-5-6-12-17(16)19-13-7-10-15-8-3-2-4-9-15/h2-12H,13H2,1H3 |
Clé InChI |
DGFXQLHYAWDCSX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1OCC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)

![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
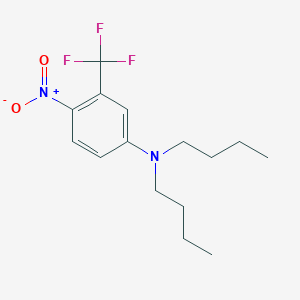
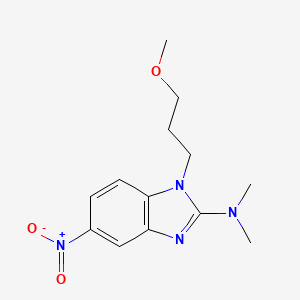
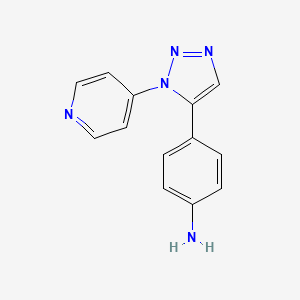
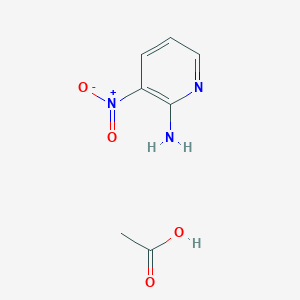
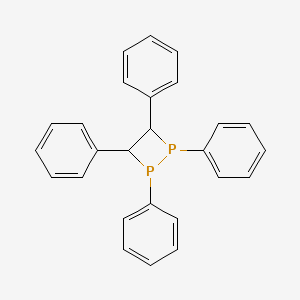

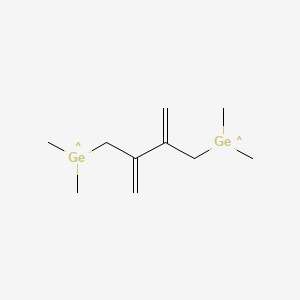
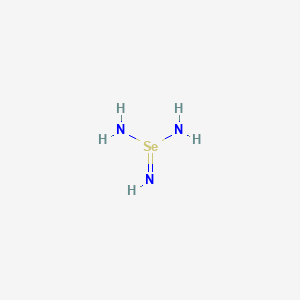
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
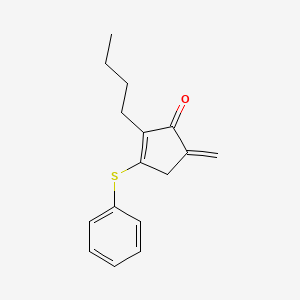
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
